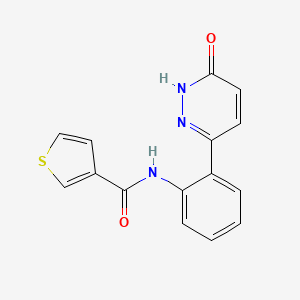
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
作用机制
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide is the thyroid hormone receptor β (THR-β) . The thyroid hormone receptor β is a nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling the rate of metabolism and affects the development and functioning of many body systems .
Mode of Action
This compound acts as an agonist at the thyroid hormone receptor β . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormone . This compound has been identified to be significantly more THR-β selective than earlier analogues .
Biochemical Pathways
The activation of the thyroid hormone receptor β by this compound leads to a cascade of biochemical reactions. These reactions primarily affect lipid metabolism, resulting in decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG) .
Pharmacokinetics
It has been reported that this compound exhibits an excellent safety profile and is efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . In reported studies in healthy volunteers, it decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on lipid metabolism. By activating the thyroid hormone receptor β, it decreases levels of LDL cholesterol and triglycerides, which are key factors in the development of cardiovascular disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine under reflux conditions.
Aromatic Substitution: The pyridazine derivative is then subjected to a nucleophilic aromatic substitution reaction with a halogenated phenyl compound to introduce the phenyl group.
Thiophene Ring Introduction: The phenyl-pyridazine intermediate is reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
相似化合物的比较
Similar Compounds
- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-3-carboxamide
- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyrrole-3-carboxamide
Uniqueness
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
属性
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14-6-5-13(17-18-14)11-3-1-2-4-12(11)16-15(20)10-7-8-21-9-10/h1-9H,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICQWAGEDURHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














